molecular formula C19H18N2O4 B2915658 1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797345-70-0

1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2915658
CAS RN: 1797345-70-0
M. Wt: 338.363
InChI Key: PRUBPTXRWSTHKV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 5-cyclopropylisoxazole-3-carboxylic acid . Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Sigma Receptor Ligands

Compounds related to 1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been synthesized and evaluated as sigma ligands, showing subnanomolar affinity and preference for the sigma 2 binding site. These studies highlight the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for affinity and selectivity, demonstrating the compounds' potential in exploring sigma receptor-mediated pathways and functions in the CNS (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Research into spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents has led to the synthesis of compounds showing marked inhibition of tetrabenazine-induced ptosis. These findings indicate the potential therapeutic applications of such compounds in CNS disorders, with specific modifications to the molecular structure affecting their activity (Bauer et al., 1976; Martin et al., 1981).

Antimycobacterial Activity

A novel class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives has been described, showcasing low nanomolar affinity for human and rat histamine-3 receptors (H3Rs). This research emphasizes the compounds' stability, affinity, and selectivity, suggesting their potential in developing treatments targeting the H3 receptor (Dandu et al., 2012).

Synthesis and Structural Studies

The synthesis, structural, conformational, biochemical, and pharmacological study of compounds derived from tropane-3-spiro-4'(5')-imidazoline as potential 5-HT3 receptor antagonists have been conducted. These studies contribute to the understanding of the structural requirements for activity at the 5-HT3 receptor, highlighting the significance of the imidazoline ring as a bioisosteric replacement in 5-HT3 antagonists (Whelan et al., 1995).

properties

IUPAC Name

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-11-16(25-20-15)12-5-6-12)21-9-7-19(8-10-21)14-4-2-1-3-13(14)18(23)24-19/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBPTXRWSTHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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